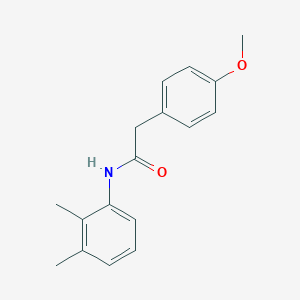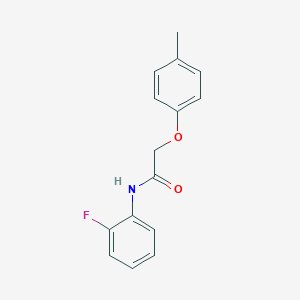![molecular formula C18H14ClN3O2S B291966 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291966.png)
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione, also known as CPT, is a synthetic compound that has been the subject of extensive research in recent years. It belongs to a class of compounds called diazepines, which are known for their diverse pharmacological properties. CPT has been shown to have a wide range of potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
作用机制
The mechanism of action of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is not fully understood, but it is thought to act on a number of different neurotransmitter systems in the brain. It has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and other emotional states. 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has also been shown to inhibit the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has a number of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic properties. It has been shown to reduce anxiety and depression in animal models, and has also been shown to have antipsychotic effects in rats. 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has also been shown to have anti-inflammatory properties, making it a potential treatment for a range of inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione in lab experiments is its wide range of potential applications. It has been shown to have effects on a number of different neurotransmitter systems, making it a potentially useful tool for investigating the mechanisms underlying a range of neurological and psychiatric disorders. However, 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is a complex compound that requires careful handling and strict adherence to safety protocols, which can make it challenging to work with in a lab setting.
未来方向
There are a number of potential future directions for research on 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione. One area of particular interest is the development of novel pharmacological agents based on the structure of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione. Researchers are also investigating the potential of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione as a treatment for a range of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Additionally, there is growing interest in the use of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione as a tool for investigating the underlying mechanisms of these disorders, and for identifying new targets for drug development.
合成方法
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an indole and an aldehyde. Other methods include the use of palladium-catalyzed cross-coupling reactions and the Stille coupling reaction. The synthesis of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学研究应用
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of particular interest is neuroscience, where 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has been shown to have a range of effects on the central nervous system. Studies have shown that 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has both anxiolytic and antidepressant properties, making it a potential treatment for anxiety and depression.
属性
分子式 |
C18H14ClN3O2S |
|---|---|
分子量 |
371.8 g/mol |
IUPAC 名称 |
11-(4-chlorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C18H14ClN3O2S/c1-9-7-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-11(19)4-6-12/h3-7H,8H2,1-2H3,(H,21,23) |
InChI 键 |
PSISOOQWDZEOQG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C |
规范 SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















